molecular formula C11H9N3 B060525 4-(1H-pyrazol-1-ylmethyl)benzonitrile CAS No. 179057-34-2

4-(1H-pyrazol-1-ylmethyl)benzonitrile

Cat. No. B060525
M. Wt: 183.21 g/mol
InChI Key: FPZADNOIMZEBTC-UHFFFAOYSA-N
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Description

“4-(1H-pyrazol-1-ylmethyl)benzonitrile” is a chemical compound with the molecular formula C11H9N3 . It has a molecular weight of 183.21 .


Molecular Structure Analysis

The InChI code for “4-(1H-pyrazol-1-ylmethyl)benzonitrile” is 1S/C11H9N3/c12-8-10-2-4-11(5-3-10)9-14-7-1-6-13-14/h1-7H,9H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

. The storage temperature is room temperature .

Scientific Research Applications

Chemistry and Synthesis of Heterocycles

  • Pyrazoles, including structures related to 4-(1H-pyrazol-1-ylmethyl)benzonitrile, serve as valuable building blocks in the synthesis of heterocyclic compounds, such as pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others. Their unique reactivity allows for the generation of versatile cynomethylene dyes from a wide range of precursors, offering mild reaction conditions for innovative transformations (Gomaa & Ali, 2020).

Organophosphorus Chemistry

  • Organophosphorus azoles, including pyrazoles, have been extensively studied for their stereochemical structures and isomerization processes. The research emphasizes the importance of these compounds in the exploration of tetra-, penta-, and hexacoordinated phosphorus atoms, providing insights into their chemical behaviors and applications in various fields (Larina, 2023).

Anticancer Research

  • Pyrazoline derivatives, a closely related scaffold, have shown significant biological effects in anticancer activity research. Their synthesis and exploration continue to encourage studies focusing on their application against cancer, highlighting the potential of pyrazole-based compounds in developing new therapeutic agents (Ray et al., 2022).

Antimicrobial and Antiviral Drug Design

  • Pyrazole scaffolds are central to the design of anti-inflammatory and antiviral drugs, demonstrating efficacy against a variety of targets. The versatility of pyrazole compounds in pharmacology suggests potential applications for 4-(1H-pyrazol-1-ylmethyl)benzonitrile in similar domains (Karati, Mahadik, & Kumar, 2022).

Safety And Hazards

This chemical is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to wear protective gloves, clothing, eye protection, and face protection when handling this chemical .

properties

IUPAC Name

4-(pyrazol-1-ylmethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c12-8-10-2-4-11(5-3-10)9-14-7-1-6-13-14/h1-7H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZADNOIMZEBTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70429244
Record name 4-(1H-pyrazol-1-ylmethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-pyrazol-1-ylmethyl)benzonitrile

CAS RN

179057-34-2
Record name 4-(1H-pyrazol-1-ylmethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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